2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine
Description
Properties
IUPAC Name |
2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-4-12-13-5-6(1-2-10)3-11-8(7)13/h3-5H,1-2,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINYEGOFOQNFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Cl)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235439 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820619-63-3 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820619-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Ketoesters
The most widely adopted route involves cyclocondensation of 3-aminopyrazoles with β-ketoesters or acrylates. For example, 3-aminopyrazole reacts with ethyl (E)-3-ethoxy-2-methylacrylate under basic conditions (cesium carbonate, DMF, 120°C) to yield pyrazolo[1,5-a]pyrimidin-5-ones. This intermediate is critical for downstream chlorination and functionalization.
Key Reaction Conditions :
Halogenation Strategies for Position 3
Chlorination at position 3 is achieved using phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O) . For instance, treating pyrazolo[1,5-a]pyrimidin-5-one with POCl3 at reflux generates 5-chloro derivatives, while Tf2O introduces a triflate group for cross-coupling.
Optimization Insight :
- POCl3-mediated chlorination requires anhydrous conditions to prevent hydrolysis.
- Triflation enables Suzuki-Miyaura couplings but necessitates inert atmospheres.
Introduction of the 6-Ethylamine Side Chain
Nucleophilic Aromatic Substitution (SNAr)
A two-step protocol is employed:
- Triflation at Position 6 : Pyrazolo[1,5-a]pyrimidin-5-one is treated with Tf2O and pyridine in chloroform to install a triflate group.
- Amine Coupling : The triflate intermediate undergoes SNAr with ethylenediamine or protected amines (e.g., tert-butoxycarbonyl (Boc)-ethylamine) in the presence of palladium catalysts.
Representative Procedure :
Reductive Amination of Ketone Intermediates
An alternative approach involves reducing a 6-acetylpyrazolo[1,5-a]pyrimidine intermediate to the corresponding alcohol, followed by oxidation to a ketone and reductive amination with ammonia.
Stepwise Breakdown :
- Reduction : Sodium borohydride reduces the 6-acetyl group to ethanol (99% yield).
- Oxidation : Dess–Martin periodinane converts ethanol to acetyl (46% yield).
- Reductive Amination : Acetyl reacts with ammonium acetate and sodium triacetoxyborohydride (STAB) to yield ethylamine (63–84% yield).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analyses typically show >95% purity for final products when purified via silica gel chromatography (ethyl acetate/hexane gradients).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Efficiency : POCl3-mediated chlorination is preferable for bulk synthesis due to low reagent costs.
- Safety : Triflation requires stringent handling of corrosive Tf2O.
- Green Chemistry : Ethanol as a solvent in reductive amination aligns with sustainable practices.
Chemical Reactions Analysis
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Dess–Martin periodinane for oxidation and activated manganese (IV) oxide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alcohol derivatives can lead to the formation of aldehydes, while substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold.
Scientific Research Applications
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine has a wide range of scientific research applications. It is used as a building block in the synthesis of various biologically active molecules, including potential drugs for cancer treatment . The compound’s ability to mimic the structural features of biogenic purines makes it a promising candidate for drug development . Additionally, pyrazolo[1,5-a]pyrimidines have been explored for their applications in materials science, such as the development of fluorescent molecules for studying intracellular processes and chemosensors .
Mechanism of Action
The mechanism of action of 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. Pyrazolo[1,5-a]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, these compounds can selectively target tumor cells and inhibit their proliferation. The compound’s ability to mimic purine structures allows it to interact with various enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Biological Activity
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The chlorinated pyrazolo[1,5-a]pyrimidine moiety, combined with an ethylamine side chain, suggests possible applications as a selective inhibitor of various biological targets.
The molecular formula of this compound is CHClN, with a molecular weight of approximately 196.64 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethanamine |
| Molecular Formula | CHClN |
| Molecular Weight | 196.64 g/mol |
| PubChem CID | 119057041 |
Inhibitory Potential
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory activity against various protein kinases. Specifically, this compound has been identified as a potential selective inhibitor of discoidin domain receptor 1 (DDR1), which plays a role in cellular signaling and pathological processes such as cancer progression and fibrosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly alter potency and selectivity against specific targets. For instance, the introduction of different substituents on the pyrazole ring can enhance binding affinity and selectivity for DDR1 .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed an EC50 value of 0.17 μM against Cryptosporidium in vitro, highlighting the potential for therapeutic applications in oncology .
Enzymatic Inhibition
The enzymatic inhibition profile of this compound has also been investigated. Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold have shown promising results as inhibitors of key enzymes involved in cancer metabolism and proliferation. The inhibition mechanism often involves competitive binding to active sites of target enzymes .
Comparative Analysis
To further illustrate the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-Bromopyrazolo[1,5-a]pyrimidine | Structure | Exhibits similar kinase inhibition but different halogen substituents. |
| 4-Aminopyrazolo[1,5-a]pyrimidine | Structure | Contains an amino group instead of an ethylamine side chain; different biological activity profile. |
| Pyrazolo[3,4-b]pyridine | Structure | Different ring fusion; used for different therapeutic targets. |
The unique chlorination and ethylamine substitution on the pyrazolo[1,5-a]pyrimidine framework provide distinct chemical properties and biological activities compared to these similar compounds .
Q & A
Q. What are the standard synthetic routes for preparing 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine?
The synthesis typically involves cyclization of pyrazole precursors followed by nucleophilic substitution. For example:
- Cyclization : Reacting 3-aminopyrazole derivatives with acetylated succinate esters in xylene under acidic conditions (e.g., p-toluenesulfonic acid) forms the pyrazolo[1,5-a]pyrimidine core .
- Substitution : Introducing the ethan-1-amine moiety via nucleophilic displacement of a chloro or cyano group. For instance, reacting 7-chloro-pyrazolo[1,5-a]pyrimidine with 2-aminoethanol in polar aprotic solvents (e.g., N-methylpyrrolidone) at 100°C . Example Data:
| Precursor | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| 7-Chloro derivative | NMP, 100°C, 2h | 58–92% | |
| 3-Aminopyrazole | Xylene, TsOH, reflux | 62–73% |
Q. What characterization techniques are essential for confirming the structure of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyrazolo[1,5-a]pyrimidine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the ethan-1-amine side chain (δ 2.8–3.5 ppm) .
- IR : Identify NH stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 216.2 for related derivatives) .
- Melting Point Analysis : Compare with literature values (e.g., 221–268°C for pyrazolo[1,5-a]pyrimidines) .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Contradictions often arise from assay variability or structural nuances. Methodological considerations include:
- Standardized Assays : Use consistent kinase inhibition protocols (e.g., DDR1 enzymatic IC₅₀ measurements with ATP concentrations fixed at 10 µM) .
- Structural Validation : Compare substituent effects (e.g., trifluoromethyl groups enhance selectivity over methyl groups) .
- Data Normalization : Report activity relative to positive controls (e.g., DMH4’s IC₅₀ of 6.8 nM for DDR1 vs. >100 nM for DDR2) .
Q. What strategies improve the oral bioavailability of this compound derivatives?
- Prodrug Design : Esterification of amine groups (e.g., ethyl carboxamides) to enhance membrane permeability .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., cyano) to reduce metabolic degradation .
- Pharmacokinetic Profiling : Assess absorption/distribution using in vivo models (e.g., oral bioavailability of 67.4% for optimized analogs) .
Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence kinase selectivity?
Key structure-activity relationship (SAR) insights:
- C3 Chlorine : Enhances binding to hydrophobic pockets (e.g., DDR1 selectivity over Bcr-Abl) .
- C6 Ethynyl Linkers : Improve solubility and reduce off-target effects (e.g., 3-ethynylbenzamide derivatives show S(10) selectivity scores of 0.008) .
- Aminoethyl Side Chains : Increase interactions with catalytic lysine residues (e.g., IC₅₀ shifts from 214 nM to 6.8 nM with dimethylaminoethyl groups) .
Methodological Case Studies
Designing Enzymatic Assays for DDR1 Inhibition Studies
- Recombinant Kinase Preparation : Express DDR1 in HEK293 cells and purify via affinity chromatography .
- Kinase-Glo Luminescent Assay : Measure ATP depletion after 1-hour incubation with 10 µM compound .
- Data Interpretation : Normalize inhibition to staurosporine (100% inhibition) and DMSO controls (0% inhibition) .
Analyzing Conflicting Crystallographic Data for Pyrazolo[1,5-a]pyrimidines
- X-ray Diffraction : Resolve bond-length discrepancies (e.g., C-Cl bond at 1.73 Å vs. 1.69 Å) by comparing multiple datasets .
- Density Functional Theory (DFT) : Validate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
